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molecular formula C14H26N2O4 B2944962 1,2-Di-Boc-piperidazine CAS No. 340256-13-5

1,2-Di-Boc-piperidazine

Cat. No. B2944962
M. Wt: 286.372
InChI Key: ONTYDPNTAVCVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669208B2

Procedure details

A solution of di-tert-butyl hydrazine-1,2-dicarboxylate (10 g, 43.1 mmol) in dry N,N-dimethylformamide (25 ml) was added to a stirred suspension of sodium hydride (3.79 g of a 60% suspension in mineral oil, 95 mmol) in dry N,N-dimethylformamide (175 ml) at 0° C. under nitrogen. The reaction mixture was stirred for 30 minutes and then 1,4-dibromobutane (9.3 g, 43.1 mmol) was added within half a minute. The reaction was stirred at room temperature overnight. Then water (˜20 ml) was added carefully to the reaction mixture at room temperature, and stirring was continued for ca. 5 minutes. Thereafter the quenched reaction mixture was poured into 1 liter of water. The product was extracted twice with diethyl ether (200 ml), and the combined organic layers were washed with three times with 10% aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 14 g of crude tetrahydropyridazine-1,2-dicarboxylic acid di-tert-butyl ester. This was dissolved in diethyl ether (200 ml) and 4N hydrochloric acid in dioxane (108 ml, 431 mmol) was added. The resulting mixture was stirred overnight at room temperature. The thus formed white precipitate was isolated by filtration and dried under a flow of nitrogen to yield 4.6 g of crude product. Analysis by 1H NMR indicated that the reaction had not gone to completion. This crude product was combined with the crude product of a similar preparation, dissolved in dichloromethane (200 ml) and treated with 4N hydrochloric acid in dioxane (60 ml, 240 mmol) and the resulting mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and triturated with dry diethyl ether. The resulting precipitate was isolated by filtration and dried and a flow of nitrogen to yield 6.3 g of product, which was used without further purification in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[NH:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[H-].[Na+].Br[CH2:20][CH2:21][CH2:22][CH2:23]Br.O>CN(C)C=O>[C:13]([O:12][C:10]([N:1]1[CH2:23][CH2:22][CH2:21][CH2:20][N:2]1[C:3]([O:5][C:6]([CH3:7])([CH3:8])[CH3:9])=[O:4])=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for ca. 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Thereafter the quenched reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The product was extracted twice with diethyl ether (200 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with three times with 10% aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N(CCCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 113.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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